6-Methyl-2,4-pyrimidinediamine

Übersicht

Beschreibung

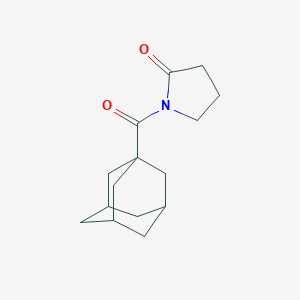

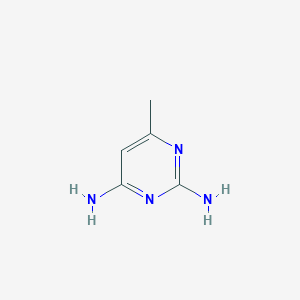

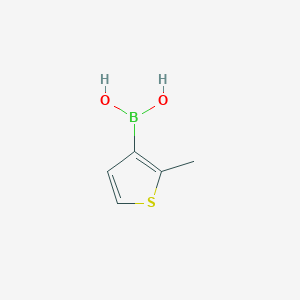

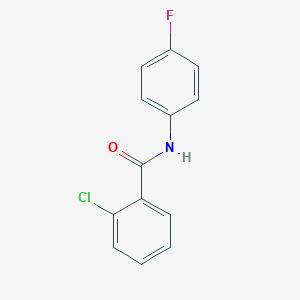

“6-Methyl-2,4-pyrimidinediamine” is a chemical compound with the molecular formula C5H8N4 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

A study has reported the design and synthesis of a new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . The compound 12a, which possessed good inhibitory potency against ALK wt and HDAC1, exhibited stronger antiproliferative activity than Ceritinib on ALK positive cancer cell lines .

Molecular Structure Analysis

The molecular structure of “6-Methyl-2,4-pyrimidinediamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methyl group is attached to the 6th position of the pyrimidine ring, and the two amino groups are attached to the 2nd and 4th positions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

“6-Methyl-2,4-pyrimidinediamine” is a key component in the synthesis of several pharmaceutical compounds. For instance, it is used in the production of Pyrimethamine , a medication used to treat protozoan infections . It’s also found in Diaveridine , an antimicrobial agent .

Veterinary Medicine

In the field of veterinary medicine, “6-Methyl-2,4-pyrimidinediamine” is used in the synthesis of Baquiloprim , a medication used to treat coccidiosis in poultry .

Chemical Research

“6-Methyl-2,4-pyrimidinediamine” serves as a building block in chemical research, particularly in the synthesis of novel compounds. For example, it is used in the production of LRE1 , a compound with potential applications in cancer research .

Biochemical Analysis

In biochemical analysis, “6-Methyl-2,4-pyrimidinediamine” is used as a reference standard. This helps ensure the accuracy and reliability of experimental results .

Industrial Manufacturing

“6-Methyl-2,4-pyrimidinediamine” is used in the industrial manufacturing of various chemical products. Its unique chemical properties make it a valuable component in the production of certain types of polymers .

Agricultural Applications

In agriculture, “6-Methyl-2,4-pyrimidinediamine” is used in the production of certain types of pesticides and herbicides .

Wirkmechanismus

Target of Action

The primary target of 6-Methyl-2,4-pyrimidinediamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

6-Methyl-2,4-pyrimidinediamine interacts with its targets by inhibiting the activity of CDKs . The compound has been shown to have potent inhibitory activities against CDK6 . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The compound affects the pathways regulated by CDKs, which include cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDKs, the compound can disrupt the normal cell cycle and transcription processes, leading to the inhibition of cell proliferation .

Pharmacokinetics

Similar compounds with a diaminopyrimidine core group have been synthesized and shown to have better bioavailability . These compounds represent a new opportunity for the validation of P2X3-containing receptors as targets for pain .

Result of Action

The result of the action of 6-Methyl-2,4-pyrimidinediamine is the inhibition of cell proliferation. The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib .

Zukünftige Richtungen

The future directions for “6-Methyl-2,4-pyrimidinediamine” could involve further exploration of its potential as a therapeutic agent, particularly in the context of ALK addicted cancer treatment . More research is needed to fully understand its mechanism of action, potential side effects, and efficacy in clinical settings .

Eigenschaften

IUPAC Name |

6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHQNVDSHUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902889 | |

| Record name | NoName_3465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,4-pyrimidinediamine | |

CAS RN |

1791-73-7 | |

| Record name | 1791-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)

![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)